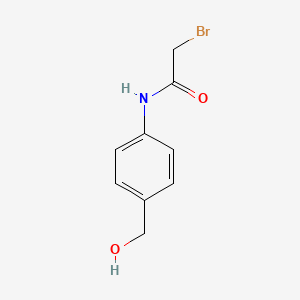

4-((Bromoacetyl)amino)benzyl Alcohol

Description

4-((Bromoacetyl)amino)benzyl Alcohol is a benzyl alcohol derivative functionalized with a bromoacetylated amino group at the para position of the aromatic ring. The bromoacetyl group (–COCH₂Br) introduces electrophilic reactivity, making the compound valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for bioactive molecules. Its structure combines the aromatic properties of benzyl alcohol with the versatility of the bromoacetyl moiety, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-N-[4-(hydroxymethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H10BrNO2/c10-5-9(13)11-8-3-1-7(6-12)2-4-8/h1-4,12H,5-6H2,(H,11,13) |

InChI Key |

FBEIZSQYLDFRLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)NC(=O)CBr |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

4-((Bromoacetyl)amino)benzyl alcohol has been studied for its potential in drug development. Its structure allows for modifications that can enhance biological activity against various pathogens.

- Antimicrobial Activity : Research suggests that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results comparable to first-line treatments like isoniazid .

- Anticancer Properties : Some studies have indicated that modifications of this compound may lead to anticancer agents. The introduction of the bromoacetyl group can enhance the interaction with biological targets involved in cancer cell proliferation .

Synthetic Organic Chemistry

The versatility of this compound in synthetic routes is noteworthy.

- Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of various complex organic molecules. For example, it has been utilized in the synthesis of thiazolidinedione derivatives through reactions with thiazolidine-2,4-dione under specific conditions .

- Prodrug Development : The compound can be employed in the design of prodrugs aimed at improving solubility and bioavailability. Its bromoacetyl group can facilitate the formation of more stable and effective drug candidates .

Biochemical Reagent

As a biochemical reagent, this compound plays a crucial role in life sciences research.

- Enzyme Inhibition Studies : It has been used to study enzyme kinetics and inhibition mechanisms. The ability to modify its structure allows researchers to explore various interactions with enzyme active sites, providing insights into metabolic pathways .

- Bioconjugation : The compound's functional groups enable it to be used in bioconjugation techniques, which are essential for developing targeted drug delivery systems and diagnostic tools in medical research .

- Antimycobacterial Evaluation : A study synthesized derivatives based on this compound and evaluated their activity against M. tuberculosis. Two compounds showed minimal inhibitory concentrations comparable to established drugs, indicating potential for further development into therapeutic agents .

- Chemical Stability Assessments : Research on the chemical stability of benzyl alcohol derivatives revealed that modifications like those seen in this compound could lead to more stable compounds suitable for pharmaceutical applications .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have provided insights into its potential as an inhibitor, facilitating advancements in drug design targeting specific metabolic pathways .

Comparison with Similar Compounds

N-(Bromoacetyl)-4-(trifluoromethyl)aniline

- Structural Differences : Replaces the benzyl alcohol (–CH₂OH) group with a trifluoromethyl (–CF₃)-substituted aniline.

- Reactivity : The electron-withdrawing –CF₃ group enhances the electrophilicity of the bromoacetyl moiety, accelerating reactions with nucleophiles (e.g., amines, thiols). This compound is commonly used in fluorinated drug intermediates .

- Applications : Preferred in medicinal chemistry for synthesizing fluorinated analogs of therapeutic agents.

4-Acetamidobenzyl Alcohol

- Structural Differences : Substitutes the bromoacetyl group with an acetamide (–NHCOCH₃).

- Reactivity : Lacks the reactive C–Br bond, limiting its use in cross-coupling reactions. However, the acetamide group participates in hydrogen bonding, influencing crystallization and solubility.

- Applications : Used as a building block in peptide synthesis and polymer chemistry .

3-(Bromoacetyl)coumarin Derivatives

- Structural Differences : Features a coumarin core instead of a benzyl alcohol backbone.

- Reactivity : The conjugated coumarin system enhances UV absorption and fluorescence, enabling applications in biosensing. The bromoacetyl group undergoes thiocyanation, azidation, and condensation with heterocyclic amines (e.g., thiazolidinediones) to yield bioactive hybrids .

- Applications : Anticancer and antimicrobial agent development .

4-Bromobenzyl Alcohol and Halogenated Analogs

- Structural Differences : Includes 4-bromo-2-fluorobenzyl alcohol (C₇H₆BrFO) and 4-chloromethylbenzyl alcohol (C₈H₉ClO).

- Reactivity: Halogen substituents (–Br, –Cl, –F) modulate electronic effects and steric hindrance. For example, 4-bromo-2-fluorobenzyl alcohol shows increased stability in oxidation reactions compared to non-halogenated analogs .

- Physical Properties: Compound Molecular Formula Melting Point (°C) Boiling Point (°C) 4-Bromobenzyl alcohol C₇H₇BrO 76.5–77.0 125–140 (11 Torr) 4-Bromo-2-fluorobenzyl alcohol C₇H₆BrFO Not reported Not reported 4-Chloromethylbenzyl alcohol C₈H₉ClO Not reported Not reported

4-Hydroxybenzyl Alcohol

- Structural Differences: Replaces the bromoacetyl amino group with a hydroxyl (–OH).

- Reactivity: The phenolic –OH group participates in redox reactions and hydrogen bonding. It is a substrate for dehydrogenases in microbial metabolism, as seen in Acinetobacter calcoaceticus .

- Safety Profile : Causes respiratory irritation upon inhalation and skin sensitization, unlike brominated analogs, which may exhibit higher toxicity due to C–Br bond reactivity .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most straightforward route involves bromoacetylation of 4-aminobenzyl alcohol using bromoacetyl bromide under basic conditions. The amine group reacts with bromoacetyl bromide to form the acetamide linkage, while the benzyl alcohol moiety remains intact.

-

Dissolve 4-aminobenzyl alcohol (10 mmol, 1.23 g) in anhydrous dichloromethane (DCM, 50 mL) at 0°C.

-

Add triethylamine (12 mmol, 1.67 mL) dropwise to scavenge HBr.

-

Introduce bromoacetyl bromide (12 mmol, 1.8 mL) slowly to avoid exothermic side reactions.

-

Stir the mixture at room temperature for 4–6 hours.

-

Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield a white solid.

Key Data :

Solvent and Base Optimization

Alternative solvents (THF, acetonitrile) and bases (K₂CO₃, NaOH) have been tested:

| Base | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | DCM | 92 | 4 |

| K₂CO₃ | Acetonitrile | 78 | 6 |

| NaOH | THF | 65 | 8 |

Triethylamine in DCM provides optimal yield and reaction kinetics ().

Multi-Step Synthesis from 4-Nitrobenzyl Alcohol

Nitro Reduction Followed by Bromoacetylation

This method avoids handling sensitive 4-aminobenzyl alcohol by synthesizing it in situ from 4-nitrobenzyl alcohol ():

Step 1: Reduction of 4-Nitrobenzyl Alcohol

-

Suspend 4-nitrobenzyl alcohol (15.3 g, 0.1 mol) in isopropanol (100 mL).

-

Add Raney nickel (0.5 g) and hydrazine hydrate (33.75 g, 0.5 mol).

-

Reflux at 85°C for 1.5 hours.

-

Filter, concentrate, and extract with ethyl acetate to obtain 4-aminobenzyl alcohol (91.1% yield) ().

Step 2: Bromoacetylation

Follow the protocol in Section 1.1 to yield the final product.

Advantages :

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction time from hours to minutes:

-

Mix 4-aminobenzyl alcohol (1 mmol) and bromoacetyl bromide (1.2 mmol) in DCM.

-

Add triethylamine (1.5 mmol) and irradiate at 100°C for 15 minutes.

-

Isolate the product via filtration.

Results :

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Developed for parallel synthesis of analogs ():

-

Load 4-aminobenzyl alcohol onto Wang resin via ester linkage.

-

Treat with bromoacetyl bromide and DIEA in DMF for 2 hours.

-

Cleave from resin using TFA/water (95:5) to release the product.

Throughput : 50–100 compounds per batch ().

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromoacetylation | 85–92 | >95 | High | Moderate |

| Multi-Step Synthesis | 78–84 | 90–93 | Moderate | Low |

| Microwave-Assisted | 89 | 98 | High | High |

| Solid-Phase | 75–80 | 85–90 | Low | High |

Critical Challenges and Solutions

Byproduct Formation

-

Observed : Di-bromoacetylation at high reagent concentrations.

-

Mitigation : Maintain a 1:1.2 molar ratio of amine to bromoacetyl bromide ().

Analytical Validation

Purity Assessment

Stability Studies

Industrial-Scale Considerations

Q & A

Basic: What synthetic strategies are effective for preparing 4-((Bromoacetyl)amino)benzyl Alcohol with high purity?

Methodological Answer:

The compound can be synthesized via bromoacetylation of 4-aminobenzyl alcohol. Key steps include:

- Reagent Selection : Use bromoacetyl bromide in anhydrous dichloromethane (DCM) under inert conditions.

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or NMR for amine conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

- Critical Considerations : Moisture-sensitive conditions prevent hydrolysis of the bromoacetyl group. Similar protocols are validated in bromoacetyl-containing syntheses, such as enzymatic reductions of 4-(bromoacetyl)benzonitrile .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

- Spectroscopy :

- / NMR : Confirm bromoacetyl group integration (e.g., signals at δ ~3.8–4.2 ppm for CHBr).

- FTIR : Detect amide N–H (~3300 cm) and carbonyl C=O (~1650 cm).

- X-Ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, used a Stoe IPDS diffractometer with Gaussian absorption correction to analyze V-shaped conformations and hydrogen bonds (e.g., O–H···N interactions) .

Advanced: How do intermolecular interactions in the solid state influence stability and solubility?

Methodological Answer:

- Hydrogen Bonding : O–H···N and N–H···O bonds (observed in analogs like and ) stabilize crystal packing but reduce solubility in nonpolar solvents.

- π-π Stacking : Aromatic interactions (e.g., dihedral angles ~78° between benzene rings in ) contribute to low solubility in aqueous media .

- Mitigation Strategies : Co-crystallization with solubilizing agents (e.g., cyclodextrins) or derivatization (e.g., PEGylation) to disrupt stacking.

Advanced: How can enantioselective synthesis be optimized to minimize racemization?

Methodological Answer:

- Enzymatic Catalysis : Screen ketoreductases (KREDs) for stereoselective reduction of intermediates. achieved >99% enantiomeric excess (ee) using KRED-110 in bioreductions .

- Low-Temperature Reactions : Conduct reactions at 0–4°C to slow racemization.

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric synthesis.

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Analysis : Use GC-MS (as in , which specifies >97.0% purity) to rule out impurities affecting melting points .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Crystallization Conditions : Vary solvents (e.g., ethanol vs. acetone) to assess lattice effects, as seen in ’s tight packing along the b-axis .

Experimental Design: How to evaluate the reactivity of the bromoacetyl group under aqueous conditions?

Methodological Answer:

- Hydrolysis Kinetics : Monitor bromoacetyl hydrolysis at pH 2–12 via NMR or HPLC.

- Competing Reactions : Test nucleophilic substitution with thiols (e.g., glutathione) to mimic biological environments.

- Stability Profiling : Compare half-lives with analogs like 4-bromophenethyl alcohol () to infer reactivity trends .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for bromoacetyl group reactions (e.g., nucleophilic attack) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solvent effects on hydrogen bonding, leveraging crystal data from and .

Safety and Handling: What precautions are critical for handling bromoacetyl-containing compounds?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to alkylating agent risks.

- Waste Management : Quench residual bromoacetyl groups with 1M sodium thiosulfate before disposal.

- Storage : Store under argon at –20°C to prevent degradation, as recommended for similar halogenated alcohols ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.